

Application Note: Fragment-Based Drug Discovery Using 3-Hydroxyazetidine-3-carboxylic Acid

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Compound of Interest

Compound Name:	3-Hydroxyazetidine-3-carboxylic acid
CAS No.:	70807-37-3
Cat. No.:	B3151273

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Executive Summary

This guide details the application of **3-Hydroxyazetidine-3-carboxylic acid** (3-HACA) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional aromatic "flat" fragments, 3-HACA offers a rigid, sp^3 -rich, three-dimensional architecture with defined exit vectors. This molecule functions as a superior isostere for proline or serine, improving solubility and metabolic stability while enabling the exploration of novel chemical space. This document provides physicochemical profiling, chemical elaboration protocols, and biophysical screening workflows.[1]

Strategic Rationale: Escaping "Flatland"

The historical reliance on sp^2 -rich aromatic fragments often leads to lead compounds with poor solubility and "flat" geometries that fail to capture the three-dimensional complexity of protein binding pockets. 3-HACA addresses these critical bottlenecks:

- **High F_{sp^3} Character:** The azetidine ring increases the fraction of sp^3 hybridized carbons (F_{sp^3}), which correlates with improved clinical success rates and lower promiscuity.

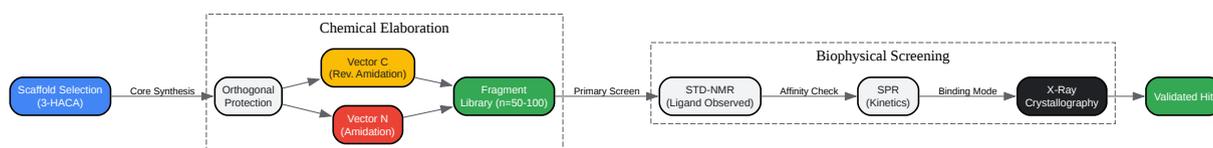
- **Quaternary Center Rigidity:** The gem-disubstitution at the C3 position creates a quaternary center that restricts conformational flexibility, reducing the entropic penalty upon binding.
- **Orthogonal Vectors:** The molecule provides three distinct vectors for fragment growth:
 - **Vector A (Nitrogen):** Electrophile engagement (Amides, Ureas, Sulfonamides).
 - **Vector B (Carboxylate):** Nucleophile engagement (Amides, Esters, Heterocycles).
 - **Vector C (Hydroxyl):** Ether/Carbamate formation (often used for solubility tuning or H-bond probing).

Physicochemical Profile

Property	Value	Significance in FBDD
Molecular Weight	117.10 Da	Ideal "Rule of 3" compliance; allows significant mass addition.
LogP	~ -3.9 (Predicted)	Extremely hydrophilic; improves solubility of lipophilic leads.
H-Bond Donors	3 (NH, OH, COOH)	High potential for specific directional interactions.
H-Bond Acceptors	4	Facilitates water-mediated bridging.
Topology	Rigid, 4-membered ring	Defined exit vectors; distinct from flexible alkyl chains.

Workflow Visualization

The following diagram illustrates the integrated workflow for utilizing 3-HACA in a fragment campaign, from library design to hit expansion.



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Figure 1: Integrated FBDD workflow for 3-HACA, highlighting the parallel elaboration of N and C vectors followed by a biophysical screening cascade.

Experimental Protocols

Protocol A: Chemical Elaboration (Library Synthesis)

Objective: To generate a focused library of 3-HACA derivatives by growing from the Nitrogen (N1) and Carboxylate (C3) vectors. Challenge: The 3-hydroxyl group can interfere with coupling reactions; orthogonal protection is required.

Reagents:

- Scaffold: N-Boc-**3-hydroxyazetidine-3-carboxylic acid** (Commercial or synthesized via Passerini reaction).
- Coupling Agents: HATU, DIPEA.
- Solvents: DMF (anhydrous), DCM.

Step-by-Step Methodology:

- Vector C (Carboxylate) Elaboration:
 - Input: N-Boc-**3-hydroxyazetidine-3-carboxylic acid** (1.0 eq).
 - Activation: Dissolve in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins at 0°C.

- Coupling: Add diverse amine building block (R-NH₂, 1.1 eq).
- Reaction: Warm to RT and stir for 4–16 hours. Monitor by LC-MS.
- Workup: Dilute with EtOAc, wash with 1N HCl (careful with Boc stability), NaHCO₃, and brine.
- Deprotection: Treat crude with 4N HCl in Dioxane to expose the Azetidine Nitrogen (Vector N).
- Vector N (Nitrogen) Elaboration (Post-Deprotection):
 - Input: 3-substituted-azetidine-3-carboxamide salt.
 - Capping: React with diverse acid chlorides, sulfonyl chlorides, or isocyanates in DCM/DIPEA.
 - Purification: Preparative HPLC (Reverse phase). Azetidines are polar; use a shallow gradient (0–40% ACN in Water + 0.1% Formic Acid).
- Quality Control:
 - Verify purity >95% by LC-MS.
 - Critical Check: Ensure the 4-membered ring remains intact (avoid strong Lewis acids or excessive heat >80°C which may trigger ring-opening or rearrangement).

Protocol B: Biophysical Screening (STD-NMR)

Objective: To detect low-affinity binding (mM to μM range) of 3-HACA fragments to the target protein. Rationale: Ligand-observed NMR (Saturation Transfer Difference) is the gold standard for validating small, hydrophilic fragments like azetidines.

Materials:

- Target Protein (20 μM final concentration).
- Fragment Pools (mixtures of 3–5 compounds, 400 μM each).

- Buffer: D₂O-based phosphate buffer (pH 7.4), 100 mM NaCl.

Workflow:

- Sample Preparation:
 - Prepare fragments in d₆-DMSO stocks (50 mM).
 - Dilute into D₂O buffer. Ensure final DMSO < 2%.
 - Add protein. Control: Prepare a sample without protein to rule out aggregation artifacts.
- NMR Acquisition (Pulse Sequence: stddiff):
 - On-Resonance Irradiation: Set frequency to -1.0 ppm (protein methyl region) or 10-12 ppm (aromatic region).
 - Off-Resonance Irradiation: Set frequency to 40 ppm (far from any signal).
 - Saturation Time: 2.0 seconds (Gaussian pulse train).
 - Temperature: 298 K.
- Data Analysis:
 - Subtract the "On-Resonance" spectrum from the "Off-Resonance" spectrum.
 - Positive Hit: Signals corresponding to the fragment appear in the difference spectrum. This indicates the fragment received magnetization transfer from the protein (binding event).
 - Epitope Mapping: Compare integral intensities of the fragment protons. Protons closest to the protein surface will show stronger STD effects, revealing the binding orientation of the azetidinium core.

Case Study Application: STAT3 Inhibition

Context: The Signal Transducer and Activator of Transcription 3 (STAT3) SH2 domain is a difficult target often requiring phosphotyrosine mimetics.[2] Application: Researchers

successfully utilized the azetidine scaffold to replace a proline linker in a series of STAT3 inhibitors.[2]

- The Problem: The initial proline-based hits had poor cell permeability and moderate potency.
- The Solution: Substitution with **3-hydroxyazetidine-3-carboxylic acid** derivatives.
 - The quaternary center at C3 locked the conformation, reducing entropic loss.
 - The 3-OH group provided a handle for specific H-bond interactions within the hydrophilic pocket of the SH2 domain.
 - Result: This led to sub-micromolar inhibitors with improved metabolic stability compared to the proline analogs (Gomez et al., 2020).

References

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